(R)-bupropion
Overview
Description
®-bupropion is a chiral compound and an enantiomer of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. Bupropion is known for its unique mechanism of action, which involves inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the brain. This compound is of significant interest due to its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-bupropion typically involves the resolution of racemic bupropion or asymmetric synthesis. One common method is the chiral resolution of racemic bupropion using chiral acids or bases to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or chiral starting materials are used to produce ®-bupropion directly.
Industrial Production Methods
Industrial production of ®-bupropion often involves large-scale chiral resolution processes. These processes are optimized for high yield and purity, using advanced techniques such as chromatography and crystallization. The choice of method depends on factors like cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-bupropion undergoes various chemical reactions, including:
Oxidation: This reaction can convert ®-bupropion to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can produce alcohol derivatives from ®-bupropion.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ®-bupropion molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under various conditions, including basic or acidic environments.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of ®-bupropion, which can have different pharmacological properties and applications.
Scientific Research Applications
®-bupropion has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Studies focus on its effects on neurotransmitter systems and its potential as a research tool for understanding brain function.
Medicine: ®-bupropion is investigated for its potential in treating various conditions, including depression, anxiety, and substance use disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
®-bupropion exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation properties. The compound interacts with specific molecular targets, including norepinephrine and dopamine transporters, and modulates pathways involved in mood regulation and reward.
Comparison with Similar Compounds
Similar Compounds
S-bupropion: The other enantiomer of bupropion, which has different pharmacological properties.
Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used for treating attention deficit hyperactivity disorder.
Amphetamine: A stimulant that also increases norepinephrine and dopamine levels but through a different mechanism.
Uniqueness
®-bupropion is unique due to its specific enantiomeric form, which can result in different pharmacokinetics and pharmacodynamics compared to its counterpart, (S)-bupropion. This uniqueness can lead to variations in efficacy and side effect profiles, making ®-bupropion a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
(2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317489 | |
Record name | (R)-Bupropion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437723-96-1 | |
Record name | (R)-Bupropion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437723-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437723961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Bupropion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPROPION, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KZL6AO7H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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